Cas no 67201-41-6 (Phenol, 2,6-dibromo-4-methyl-, acetate)

Phenol, 2,6-dibromo-4-methyl-, acetate 化学的及び物理的性質
名前と識別子
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- Phenol, 2,6-dibromo-4-methyl-, acetate
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- インチ: InChI=1S/C9H8Br2O2/c1-5-3-7(10)9(8(11)4-5)13-6(2)12/h3-4H,1-2H3
- InChIKey: BSQARFRHRFYRDQ-UHFFFAOYSA-N
- ほほえんだ: CC(=O)Oc1c(Br)cc(C)cc1Br
Phenol, 2,6-dibromo-4-methyl-, acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | PH004317-1mg |
67201-41-6 | 1mg |
¥2041.72 | 2023-09-15 |
Phenol, 2,6-dibromo-4-methyl-, acetate 関連文献
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Phenol, 2,6-dibromo-4-methyl-, acetateに関する追加情報
Phenol, 2,6-Dibromo-4-Methyl-, Acetate (CAS No: 67201-41-6)
Phenol, 2,6-dibromo-4-methyl-, acetate, also known by its CAS number 67201-41-6, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various industries. This compound is a derivative of phenol, with specific substitutions that enhance its reactivity and functionality. The molecule features two bromine atoms at the 2 and 6 positions of the phenol ring, a methyl group at the 4 position, and an acetate group attached to the hydroxyl oxygen of the phenol.
The structure of Phenol, 2,6-dibromo-4-methyl-, acetate makes it highly versatile. The presence of bromine atoms at the ortho positions (2 and 6) imparts significant electronic effects on the aromatic ring, making it more reactive towards electrophilic substitution reactions. The methyl group at the para position (4) further stabilizes the molecule by providing steric hindrance and electronic donating effects. The acetate group serves as an esterifying agent, which can be hydrolyzed under specific conditions to regenerate the parent phenol.
Recent studies have highlighted the potential of Phenol, 2,6-dibromo-4-methyl-, acetate in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced polymers and high-performance composites. The bromine atoms in the molecule act as leaving groups during polymerization reactions, enabling the formation of strong covalent bonds between monomers. This property makes it an attractive candidate for developing lightweight yet durable materials for aerospace and automotive industries.
In addition to its role in materials science, Phenol, 2,6-dibromo-4-methyl-, acetate has shown promise in pharmaceutical applications. Scientists have investigated its ability to act as a building block for synthesizing bioactive compounds with potential therapeutic effects. The methyl group at the para position can be modified to introduce various functional groups, enabling the creation of diverse drug candidates with tailored pharmacological properties.
The synthesis of Phenol, 2,6-dibromo-4-methyl-, acetate involves a multi-step process that combines bromination and esterification reactions. Recent advancements in catalytic techniques have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. These improvements have made the compound more accessible for large-scale production and industrial applications.
CAS No: 67201-41-6 is also notable for its stability under various environmental conditions. Studies have demonstrated that it exhibits minimal degradation when exposed to UV light or oxidative agents, making it suitable for long-term storage and use in outdoor applications. This stability is attributed to the electron-withdrawing effects of the bromine atoms and the protective role of the acetate group.
In conclusion, Phenol, 2,6-dibromo-4-methyl-, acetate (CAS No: 67201-41-6) is a multifaceted compound with a wide range of potential applications across different industries. Its unique chemical structure enables it to serve as a versatile building block for synthesizing advanced materials and bioactive compounds. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in driving innovation across various sectors.
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